molecular formula C19H22F3IO3S B1640057 Bis(2,4,6-trimethylphenyl)iodonium triflate CAS No. 139139-80-3

Bis(2,4,6-trimethylphenyl)iodonium triflate

Cat. No. B1640057
CAS RN: 139139-80-3
M. Wt: 514.3 g/mol
InChI Key: OAMGQISBZWPZNN-UHFFFAOYSA-M
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Description

Bis(2,4,6-trimethylphenyl)iodonium triflate, also known as Dimesityliodonium triflate, is a chemical compound with the empirical formula C19H22F3IO3S . It has a molecular weight of 514.34 .


Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylphenyl)iodonium triflate consists of 19 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 iodine atom, 1 oxygen atom, and 1 sulfur atom . The specific arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

Bis(2,4,6-trimethylphenyl)iodonium triflate is a solid at 20 degrees Celsius . It should be stored under inert gas and kept in a dark place . It is sensitive to light, air, and moisture . It is soluble in methanol .

Scientific Research Applications

Nanoscopic Assemblies

Bis(2,4,6-trimethylphenyl)iodonium triflate is utilized in the synthesis and characterization of nanoscale-size tetranuclear assemblies. These assemblies, held together by coordination bonds, are formed through the interaction of bis[4-(4‘-pyridyl)phenyl]iodonium triflate with chiral transition metal bisphosphines. The assemblies feature chiral hybrid iodonium-transition metal molecular squares, displaying restricted rotation and elements of helicity (twist) in their structure (Olenyuk, Whiteford & Stang, 1996).

Molecular Synthesis

Bis(2,4,6-trimethylphenyl)iodonium triflate is involved in the synthesis of bis(phenyliodonium) diyne triflates. These triflates react with triphenylphosphine, resulting in the formation of bisphosphonium salts. This demonstrates its utility in molecular synthesis, particularly in forming microcrystalline solids and complex molecular structures (Stang, Tykwinski & Zhdankin, 1992).

Benzyne Precursor

This compound serves as an efficient precursor for benzyne, a highly reactive intermediate in organic chemistry. It facilitates the formation of benzyne under mild and neutral conditions, efficiently providing adducts with typical trapping agents such as furan and anthracene (Kitamura & Yamane, 1995).

Structural and Electronic Characterization

In the field of organic electronics, derivatives of aryliodonium triflate salts, which include bis(2,4,6-trimethylphenyl)iodonium triflate, have been synthesized for structural and electronic characterization. These salts, incorporating thiophene and bithiophene components, show significant secondary bonding interactions and varying electronic properties based on substitution (Bykowski, McDonald, Hinkle & Tykwinski, 2002).

Safety And Hazards

Bis(2,4,6-trimethylphenyl)iodonium triflate is classified as dangerous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of soap and water .

properties

IUPAC Name

bis(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22I.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMGQISBZWPZNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4,6-trimethylphenyl)iodonium triflate

CAS RN

139139-80-3
Record name Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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